N-(benzo[d]thiazol-2-yl)-5-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-5-(thiophen-2-ylmethylsulfamoyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O4S3/c21-16(20-17-19-12-5-1-2-6-14(12)26-17)13-7-8-15(24-13)27(22,23)18-10-11-4-3-9-25-11/h1-9,18H,10H2,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUWYUYVVBOJWQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(O3)S(=O)(=O)NCC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-2-yl)-5-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiazole ring, followed by the introduction of the furan carboxamide group and the thiophene moiety. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques can help in scaling up the production while maintaining the quality and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-2-yl)-5-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Halogenating agents, nucleophiles, or electrophiles in solvents such as dichloromethane or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Structure and Composition
N-(benzo[d]thiazol-2-yl)-5-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-2-carboxamide consists of three significant moieties:
- Benzothiazole ring : Known for its biological activity.
- Thiophene group : Contributes to electronic properties.
- Furan carboxamide : Imparts unique reactivity.
Chemistry
Building Block for Complex Molecules
- Used as a precursor in synthesizing more intricate organic compounds, contributing to advancements in materials science and organic synthesis .
Biology
Antimicrobial and Anticancer Properties
- Investigated for its potential to inhibit bacterial growth and cancer cell proliferation. Studies have shown promising results in vitro against various pathogens, particularly in the context of tuberculosis .
Medicine
Drug Development
- Explored as a potential drug candidate due to its ability to interact with specific molecular targets. The compound's unique structure allows it to modulate enzyme activity, making it a candidate for treating diseases such as cancer and infections .
Industry
Advanced Materials Development
- Utilized in creating organic semiconductors and light-emitting diodes (LEDs), showcasing its versatility beyond biological applications .
Antimicrobial Activity
A recent study highlighted the synthesis of benzothiazole derivatives, including this compound. The compound demonstrated significant inhibitory effects against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) lower than that of standard reference drugs .
| Compound | MIC (μg/mL) | Inhibition (%) |
|---|---|---|
| This compound | 250 | 98 |
| Standard Drug | 100 | 99 |
Drug Candidate Evaluation
In another study, the compound was evaluated for its anticancer properties against various cancer cell lines. It showed promising results, indicating potential for further development into therapeutic agents .
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-2-yl)-5-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several classes of heterocyclic derivatives. Below is a comparative analysis of its key features against related molecules:
Structural Analogues from Anthrax Lethal Factor Inhibitor Studies
describes a series of benzo[d]thiazole-thiophene sulfonamides (e.g., compounds 94–101) with modifications at the sulfonamide and aryl groups. For example:
- Compound 97: N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-5-(isoxazol-5-yl)thiophene-2-sulfonamide. Key Difference: Replaces the furan-2-carboxamide with an isoxazole-thiophene sulfonamide.
- Compound 100: N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)furan-2-sulfonamide. Key Difference: Lacks the thiophen-2-ylmethyl substituent on the sulfamoyl group.
TPA-Benzothiazole Derivatives
highlights derivatives like N-(4-(benzo[d]thiazol-2-yl)-phenyl)-N-phenylbenzenamine (1) , which incorporate triphenylamine (TPA) groups.
- Key Difference : TPA substituents introduce strong electron-donating properties, enabling fluorescence switching between locally excited (LE) and twisted intramolecular charge-transfer (TICT) states.
Rh-Catalyzed C-H Amidation Products
describes benzamide derivatives (e.g., compounds 3l–3p) with benzo[d]thiazole and methylphenyl groups.
- Example : N-(2-(benzo[d]thiazol-2-yl)-5-methylphenyl)benzamide (3n) .
Cyclopropane-Carboxamide Derivatives
and discuss compounds like 1-(benzo[d][1,3]dioxol-5-yl)-N-(4-(2-methoxyphenyl)-5-(4-(trifluoromethoxy)benzoyl)thiazol-2-yl)cyclopropanecarboxamide (83) .
- Key Difference : Incorporates a cyclopropane ring and trifluoromethoxy groups.
- Impact : The cyclopropane enhances rigidity, which could improve binding specificity, while the trifluoromethoxy group increases lipophilicity. The target compound’s furan-carboxamide offers a balance between rigidity and solubility .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Synthetic Accessibility : The target compound’s sulfamoyl and carboxamide groups are synthetically tractable via coupling reactions analogous to those in and , which report yields of 16–25% for similar heterocycles .
- Biological Relevance : Structural analogs in demonstrate anthrax lethal factor (LF) inhibition, suggesting the target compound may share this activity. The sulfamoyl group’s ability to mimic enzyme substrates (e.g., ATP or peptide motifs) is critical .
- Physicochemical Properties : The thiophen-2-ylmethyl group likely enhances membrane permeability compared to simpler sulfonamides (e.g., compound 100), while the furan-carboxamide improves aqueous solubility relative to benzamide derivatives (e.g., compound 3n) .
Biological Activity
N-(benzo[d]thiazol-2-yl)-5-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological mechanisms, and various studies highlighting its efficacy.
Compound Overview
Chemical Structure:
The compound features a benzothiazole ring, a furan carboxamide group, and a thiophene moiety, which contribute to its diverse biological properties. The structural formula can be represented as follows:
Synthesis
Synthetic Routes:
The synthesis of this compound typically involves multi-step organic reactions. A common approach includes the preparation of the benzothiazole core, followed by the introduction of the furan carboxamide and thiophene groups. Reaction conditions often utilize specific catalysts and solvents to optimize yield and purity.
Industrial Production:
For large-scale synthesis, automated reactors and continuous flow processes are employed to enhance efficiency while maintaining product quality.
Anticancer Properties
Recent studies have demonstrated that benzothiazole derivatives exhibit significant anticancer activities. For instance, compound B7 (a related benzothiazole derivative) has shown promising results in inhibiting the proliferation of various cancer cell lines, including A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) cells. The mechanism involves the inhibition of key signaling pathways such as AKT and ERK, leading to apoptosis and cell cycle arrest .
Table 1: Anticancer Activity of Related Benzothiazole Compounds
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| B7 | A431 | 1.0 | Inhibition of AKT/ERK |
| B7 | A549 | 1.5 | Induction of apoptosis |
| B7 | H1299 | 2.0 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives containing both thiazole and sulfonamide groups exhibit potent antibacterial activity against Gram-positive and Gram-negative bacteria. The combination enhances their effectiveness compared to individual components .
Table 2: Antimicrobial Activity Against Various Strains
| Compound | Concentration (mM) | Zone of Inhibition (mm) |
|---|---|---|
| Isopropyl derivative | 8 | E. coli: 10.5; S. aureus: 8; B. subtilis: 9; S. epidermidis: 6 |
| Another derivative | 7 | E. coli: 8; S. aureus: 7; -; - |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate enzyme activities or receptor functions, influencing various cellular pathways that lead to therapeutic effects.
Case Studies
- Anticancer Efficacy :
- Antimicrobial Studies :
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for constructing the sulfamoyl and benzothiazole moieties in this compound?
- Methodology : The sulfamoyl group can be introduced via sulfonation of the furan ring using chlorosulfonic acid, followed by reaction with thiophen-2-ylmethylamine. The benzothiazole moiety is typically synthesized by cyclizing 2-aminothiophenol derivatives with carbonyl-containing intermediates (e.g., furan-2-carboxylic acid chloride) under acidic conditions .
- Key Considerations : Optimize reaction time and temperature to avoid over-sulfonation. Use DMAP (4-dimethylaminopyridine) as a catalyst for amide bond formation between the benzothiazole and furan-carboxamide groups .
Q. How can spectroscopic techniques (NMR, HRMS) validate the structural integrity of this compound?
- NMR Analysis :
- ¹H NMR : Look for characteristic signals:
- Thiophene protons: δ 6.8–7.2 ppm (multiplet).
- Benzothiazole aromatic protons: δ 7.3–8.1 ppm.
- Sulfamoyl NH: δ 9.5–10.5 ppm (broad singlet, exchangeable).
- ¹³C NMR : Confirm the carbonyl (C=O) signal at δ 165–170 ppm and sulfonamide sulfur at δ 115–120 ppm .
- HRMS : Validate molecular formula (e.g., [M+H]⁺ peak matching theoretical mass within 5 ppm error) .
Q. What in vitro assays are suitable for preliminary evaluation of antimicrobial or anticancer activity?
- Antimicrobial Testing : Use microdilution assays (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include nitazoxanide as a positive control due to structural similarities .
- Anticancer Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Compounds with IC₅₀ < 10 µM warrant further mechanistic studies .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict biological targets and optimize activity?
- Target Prediction : Use Schrödinger’s Glide or AutoDock Vina to dock the compound into active sites of enzymes (e.g., E. coli dihydrofolate reductase for antimicrobial activity or human topoisomerase II for anticancer effects). Prioritize targets with docking scores < -7 kcal/mol .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess electron-rich regions (e.g., sulfamoyl group) for nucleophilic interactions. Optimize substituents (e.g., fluorination of the thiophene ring) to enhance binding .
Q. What strategies resolve contradictions in biological activity data across different studies?
- Case Example : If one study reports potent antifungal activity but another shows no effect:
Verify assay conditions (e.g., pH, solvent DMSO concentration ≤1% to avoid cytotoxicity).
Test against additional fungal strains (e.g., C. albicans vs. A. fumigatus).
Perform time-kill assays to differentiate static vs. cidal effects .
Q. How does structural modification (e.g., substituent variation on thiophene or benzothiazole) impact pharmacokinetics?
- Lipophilicity Optimization : Introduce electron-withdrawing groups (e.g., -CF₃ on benzothiazole) to improve metabolic stability. Measure logP values via HPLC (target logP 2–4 for oral bioavailability) .
- Metabolism Studies : Use hepatic microsomes (human/rat) to identify major Phase I metabolites. Replace labile methyl groups with deuterated analogs to prolong half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
